molecular formula C10H9FO B13618806 (E)-4-(3-fluorophenyl)but-3-en-2-one CAS No. 2481-53-0

(E)-4-(3-fluorophenyl)but-3-en-2-one

Katalognummer: B13618806
CAS-Nummer: 2481-53-0
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: HMPIVEBXKYNVET-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-fluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones It features a fluorine atom attached to the phenyl ring, which is connected to a butenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(3-fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. This method involves the reaction of a fluorinated benzaldehyde with a phosphonium ylide, resulting in the formation of the desired α,β-unsaturated ketone . The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(3-fluorophenyl)but-3-en-2-one may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-fluorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), cerium chloride (CeCl3), methanol (CH3OH)

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Reduction: 4-(3-fluorophenyl)but-3-en-2-ol

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Wirkmechanismus

The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating its activity .

Vergleich Mit ähnlichen Verbindungen

4-(3-fluorophenyl)but-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of 4-(3-fluorophenyl)but-3-en-2-one lies in the specific positioning of the fluorine atom, which can influence its reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

2481-53-0

Molekularformel

C10H9FO

Molekulargewicht

164.18 g/mol

IUPAC-Name

(E)-4-(3-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+

InChI-Schlüssel

HMPIVEBXKYNVET-AATRIKPKSA-N

Isomerische SMILES

CC(=O)/C=C/C1=CC(=CC=C1)F

Kanonische SMILES

CC(=O)C=CC1=CC(=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.